molecular formula C12H13N3O B8328878 4-(4-Amino-3-methylphenoxy)pyridin-2-ylamine

4-(4-Amino-3-methylphenoxy)pyridin-2-ylamine

Cat. No. B8328878
M. Wt: 215.25 g/mol
InChI Key: GKZRRMTYBHQYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Amino-3-methylphenoxy)pyridin-2-ylamine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Amino-3-methylphenoxy)pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-3-methylphenoxy)pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Amino-3-methylphenoxy)pyridin-2-ylamine

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-(4-amino-3-methylphenoxy)pyridin-2-amine

InChI

InChI=1S/C12H13N3O/c1-8-6-9(2-3-11(8)13)16-10-4-5-15-12(14)7-10/h2-7H,13H2,1H3,(H2,14,15)

InChI Key

GKZRRMTYBHQYNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=NC=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(3-methyl-4-nitrophenoxy)pyridin-2-ylamine (1.64 g, 6.69 mmol) in methanol (75 ml) was added 10% palladium carbon (300 mg), followed by stirring under a hydrogen atmosphere at room temperature 14.5 hrs. The reaction mixture was filtered to remove the catalyst. The filtrate was concentrated under a reduced pressure to give a residue, which was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:2, ethyl acetate, then ethyl acetate:methanol=20:1 to 10:1) to provide the titled compound (765 mg, 53.1%) as a brown solid.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
53.1%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.